molecular formula C18H19N5O2 B2707428 4,7-Dimethyl-6-phenyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 887463-71-0

4,7-Dimethyl-6-phenyl-2-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2707428
CAS No.: 887463-71-0
M. Wt: 337.383
InChI Key: ZJPXHYDUUBGSSG-UHFFFAOYSA-N
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Description

4,7-Dimethyl-6-phenyl-2-propylpurino[7,8-a]imidazole-1,3-dione is a chemical compound with the molecular formula C18H19N5O2 and a molecular weight of 337.383. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole, the core structure of this compound, was first synthesized from glyoxal and ammonia . The synthesis of imidazole derivatives often involves the formation of one or more bonds in the heterocyclic ring . For instance, Syed et al. synthesized a related compound, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole, and evaluated its anti-tubercular potential .


Molecular Structure Analysis

The molecular structure of this compound is based on the imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole and its derivatives, including this compound, have a broad range of chemical and biological properties . They are amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of the two nitrogen atoms, imidazole shows two equivalent tautomeric forms .


Physical and Chemical Properties Analysis

Imidazole, the core structure of this compound, is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of this compound are not provided in the retrieved sources.

Scientific Research Applications

Heterocyclic Amines and Health Risks

Heterocyclic amines (HCAs) like MeIQx and PhIP, structurally related to imidazole derivatives, are formed during the cooking of meat and fish. Studies have explored their genotoxicity, carcinogenicity in rodents, and their metabolism in humans and animals. For instance, accelerator mass spectrometry (AMS) has been utilized to study the formation of protein and DNA adducts by low doses of MeIQx and PhIP, revealing dose-dependent adduct levels in rodents and higher adduct levels in human tissues compared to rodents at equivalent doses. Such findings suggest that rodent models may not accurately represent the human response to heterocyclic amine exposure, highlighting a critical area of research in understanding human dietary exposure to carcinogens (Turteltaub et al., 1999).

Imidazole Derivatives and Drug Development

Imidazole derivatives, as seen in the study of MK-672, show significant antihypertensive activity in animals. However, a phase 1 clinical pharmacology study revealed that a majority of subjects developed acneiform dermatitis, indicating the complex nature of drug development and the importance of understanding side effects and reactions in humans, which could be relevant when considering the applications of imidazole derivatives in pharmaceuticals (Okun, Maibach, & Gates, 1971).

Metabolic Diseases and Microbial Metabolites

Research into microbially produced histidine-derived metabolites, such as imidazole propionate, has shown that they can impair insulin signaling through mechanisms involving the mechanistic target of rapamycin complex 1 (mTORC1). This indicates the potential role of imidazole-related compounds in the pathogenesis of type 2 diabetes, suggesting a link between gut microbiota-derived metabolites, diet, and metabolic diseases (Koh et al., 2018).

Environmental and Occupational Exposure

Studies on environmental and occupational exposure to imidazole-related compounds, such as organophosphorus (OP) and pyrethroid (PYR) pesticides, have examined the impact on human health, especially in children. Such research underscores the importance of understanding the extent of exposure to potentially neurotoxic chemicals and their effects on development and health, which can inform public health policies and regulatory actions (Babina et al., 2012).

Future Directions

The future directions for research on 4,7-Dimethyl-6-phenyl-2-propylpurino[7,8-a]imidazole-1,3-dione and similar compounds could involve exploring their potential for drug development, given the broad range of biological activities exhibited by imidazole derivatives . Further studies could also focus on developing novel methods for the regiocontrolled synthesis of substituted imidazoles .

Properties

IUPAC Name

4,7-dimethyl-6-phenyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-4-10-21-16(24)14-15(20(3)18(21)25)19-17-22(14)11-12(2)23(17)13-8-6-5-7-9-13/h5-9,11H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPXHYDUUBGSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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